molecular formula C9H12O4 B8314472 5-(1-Hydroxy-ethyl)-2-methyl-furan-3-carboxylic acid methyl ester

5-(1-Hydroxy-ethyl)-2-methyl-furan-3-carboxylic acid methyl ester

Cat. No. B8314472
M. Wt: 184.19 g/mol
InChI Key: RMECIRPHWNKMGM-UHFFFAOYSA-N
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Patent
US08822466B2

Procedure details

Methylmagnesium bromide (370.5 ml, 1.4M in THF) is added over 30 minutes to a solution of 5-formyl-2-methyl-furan-3-carboxylic acid methyl ester (87.2 g) in THF (1200 ml) under nitrogen at 0° C. After 1 hour at 0° C., the reaction is quenched with a saturated aqueous solution of NH4Cl in water. The mixture is stirred 1 hour at 0° C. and then is extracted three times with ethyl acetate. The organic phases are combined, dried over Na2SO4 and concentrated in verve to yield 5-(1-hydroxy-ethyl)-2-methyl-furan-3-carboxylic acid methyl ester (94.5 g) as a yellow solid. The crude product obtained is used without further purification. MS (HPLC/MS): 185 (MH+).
Quantity
370.5 mL
Type
reactant
Reaction Step One
Quantity
87.2 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.[CH3:4][O:5][C:6]([C:8]1[CH:12]=[C:11]([CH:13]=[O:14])[O:10][C:9]=1[CH3:15])=[O:7]>C1COCC1>[CH3:4][O:5][C:6]([C:8]1[CH:12]=[C:11]([CH:13]([OH:14])[CH3:1])[O:10][C:9]=1[CH3:15])=[O:7]

Inputs

Step One
Name
Quantity
370.5 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
87.2 g
Type
reactant
Smiles
COC(=O)C1=C(OC(=C1)C=O)C
Name
Quantity
1200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched with a saturated aqueous solution of NH4Cl in water
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in verve

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1=C(OC(=C1)C(C)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 94.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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